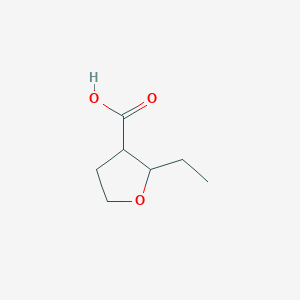

2-Ethyloxolane-3-carboxylic acid

Descripción

BenchChem offers high-quality 2-Ethyloxolane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyloxolane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPFPHAYXNXEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Structural Challenge of 2-Ethyloxolane-3-carboxylic acid

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-Ethyloxolane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the four stereoisomers of 2-Ethyloxolane-3-carboxylic acid. In the absence of published experimental data, this document leverages established principles of NMR spectroscopy, data from analogous structures, and computational prediction tools to offer a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. Particular emphasis is placed on the anticipated spectral differences between the cis and trans diastereomers, providing a foundational framework for researchers engaged in the synthesis, identification, and characterization of this molecule. This guide also includes a self-validating, step-by-step experimental protocol for the acquisition and analysis of NMR data for this compound class, designed for researchers, scientists, and professionals in drug development.

2-Ethyloxolane-3-carboxylic acid, a substituted tetrahydrofuran derivative, possesses two chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis (where the ethyl and carboxyl groups are on the same face of the oxolane ring) and trans (where they are on opposite faces). Elucidating the precise stereochemistry is critical for understanding the molecule's chemical and biological properties, and high-resolution NMR spectroscopy is the primary analytical tool for this purpose.

This guide addresses the current gap in publicly available experimental NMR data for this compound. By synthesizing foundational NMR principles with modern predictive methodologies, we can construct a robust and detailed spectral forecast. This serves not only as a reference for identification but also as an educational tool on the nuanced interplay of structural features that govern NMR chemical shifts in heterocyclic systems.

Foundational Principles Influencing NMR Spectra

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In 2-Ethyloxolane-3-carboxylic acid, the key influencing factors are:

-

Inductive Effects: The highly electronegative oxygen atom in the oxolane ring withdraws electron density from adjacent carbons and protons, causing them to be deshielded and resonate at a higher chemical shift (downfield). Similarly, the carboxylic acid group exerts a strong electron-withdrawing effect on the C3 proton and carbon.

-

Anisotropic Effects: The π-system of the carbonyl group (C=O) creates a magnetic field that deshields nuclei located in a cone-shaped region around it, while shielding those outside this cone. This will primarily affect the proton at C3.

-

Stereochemistry: The relative orientation of the substituents (cis vs. trans) dictates the through-space distance and dihedral angles between nuclei. This profoundly impacts proton-proton coupling constants (³J_HH_) and can induce subtle but significant changes in chemical shifts due to steric compression and through-space magnetic effects.[1][2]

-

Hydrogen Bonding and Solvent Effects: The chemical shift of the carboxylic acid proton (-COOH) is highly variable and depends on concentration, temperature, and solvent.[3] In aprotic solvents like CDCl₃, it often appears as a broad singlet far downfield (10-12 ppm) due to intermolecular hydrogen bonding.[4] In protic or hydrogen-bond accepting solvents like DMSO-d₆ or methanol-d₄, its position can shift, and proton exchange with the solvent may broaden or even eliminate the signal.[5][6] The use of D₂O will cause the acidic proton signal to disappear due to H/D exchange, a key diagnostic test.[4]

Predicted ¹H NMR Spectral Analysis

The following chemical shifts were predicted using established algorithms and comparison with known substituted tetrahydrofurans.[7] The analysis assumes a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for cis- and trans-2-Ethyloxolane-3-carboxylic acid

| Proton Assignment | Predicted Shift (cis) | Predicted Multiplicity (cis) | Predicted Shift (trans) | Predicted Multiplicity (trans) | Integration |

| -COOH | 10.0 - 12.0 | broad singlet (br s) | 10.0 - 12.0 | broad singlet (br s) | 1H |

| H2 | ~4.15 | triplet (t) | ~3.90 | doublet of doublets (dd) | 1H |

| H3 | ~2.95 | doublet of doublets (dd) | ~3.10 | doublet of doublets (dd) | 1H |

| H5 (a) | ~3.90 | multiplet (m) | ~3.90 | multiplet (m) | 1H |

| H5 (b) | ~3.80 | multiplet (m) | ~3.80 | multiplet (m) | 1H |

| H4 | ~2.20 - 2.40 | multiplet (m) | ~2.20 - 2.40 | multiplet (m) | 2H |

| -CH₂-CH₃ | ~1.60 - 1.80 | multiplet (m) | ~1.60 - 1.80 | multiplet (m) | 2H |

| -CH₂-CH₃ | ~0.95 | triplet (t) | ~0.95 | triplet (t) | 3H |

Detailed Proton Analysis

-

-COOH (Carboxylic Acid): This proton is the most deshielded due to the strong electron-withdrawing nature of the adjacent oxygens and hydrogen bonding.[4] Its signal is expected to be a broad singlet in the 10-12 ppm region and will disappear upon shaking the sample with D₂O.[4]

-

H2 and H3 (Ring Protons): These protons are directly attached to the chiral centers and are the most diagnostic for stereochemical assignment.

-

H2: This proton is alpha to the ring oxygen and the ethyl group. The oxygen's inductive effect shifts it downfield. In the cis isomer, H2 and H3 are on the same face, leading to a specific dihedral angle that may result in a more defined triplet-like appearance if the coupling constants to H3 and the adjacent methylene protons of the ethyl group are similar. In the trans isomer, steric interactions may push the ethyl group into a conformation that alters the coupling, and the signal is more likely a doublet of doublets. The trans H2 is predicted to be slightly more shielded (upfield) due to steric interactions.

-

H3: This proton is alpha to both the ring oxygen (through C2) and the electron-withdrawing carboxylic acid group, placing it significantly downfield. Its multiplicity will be a doublet of doublets due to coupling with H2 and the protons on C4. The key differentiator between isomers will be the magnitude of the ³J(H2-H3) coupling constant, which is dependent on the dihedral angle. Generally, a larger coupling constant is expected for the trans isomer (~7-9 Hz) compared to the cis isomer (~4-6 Hz).

-

-

H5 (Methylene Protons α to Oxygen): These two protons are diastereotopic and will appear as separate multiplets around 3.80-3.90 ppm due to the strong deshielding effect of the ring oxygen.

-

H4 (Ring Methylene): These protons are further from the oxygen and will resonate further upfield, likely in the 2.20-2.40 ppm range. They will show complex splitting due to coupling with H3 and the H5 protons.

-

-CH₂-CH₃ (Ethyl Group): The methylene protons will appear as a multiplet around 1.60-1.80 ppm, while the terminal methyl group will be a clean triplet around 0.95 ppm, representing the most shielded protons in the molecule.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, particularly for the quaternary carbons and the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for cis- and trans-2-Ethyloxolane-3-carboxylic acid

| Carbon Assignment | Predicted Shift (cis) | Predicted Shift (trans) |

| -COOH | ~175 | ~174 |

| C2 | ~82 | ~80 |

| C3 | ~50 | ~52 |

| C5 | ~68 | ~68 |

| C4 | ~30 | ~31 |

| -CH₂-CH₃ | ~27 | ~28 |

| -CH₂-CH₃ | ~10 | ~10 |

Detailed Carbon Analysis

-

-COOH (Carbonyl Carbon): As is characteristic for carboxylic acids, this carbon is highly deshielded and appears in the 174-175 ppm region.[4][8]

-

C2 and C3 (Chiral Centers):

-

C2: This carbon, bonded to the ring oxygen and the ethyl group, is significantly downfield (~80-82 ppm). Steric compression in the cis isomer (where the ethyl and carboxyl groups are on the same face) is expected to cause a slight downfield shift compared to the trans isomer, a phenomenon known as the gamma-gauche effect.

-

C3: Bonded to the carboxyl group, this carbon appears around 50-52 ppm. The relative stereochemistry will subtly influence this shift.

-

-

C5 and C4 (Ring Carbons): C5, being directly attached to the ring oxygen, is more deshielded (~68 ppm) than C4 (~30-31 ppm).

-

Ethyl Group Carbons: These appear in the aliphatic region, with the methylene carbon around 27-28 ppm and the terminal methyl carbon at ~10 ppm.

Experimental Protocol for Structural Verification

To experimentally validate these predictions and unambiguously determine the structure and stereochemistry, a suite of NMR experiments is required.

Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Begin with deuterated chloroform (CDCl₃), as it is a versatile solvent for many organic molecules.[9] If the carboxylic acid proton signal is of key interest and is not clearly visible, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[10][11]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in ~0.6 mL of the deuterated solvent.[8] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[10]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[9]

NMR Data Acquisition

The following workflow should be performed on a high-field NMR spectrometer (≥400 MHz).

Caption: Recommended experimental workflow for NMR data acquisition.

Logical Workflow for Spectral Assignment and Stereochemical Determination

The data from the 2D NMR experiments are essential for confirming the predicted assignments and, most importantly, for determining the stereochemistry.

Caption: Logical workflow for structure and stereoisomer elucidation.

-

COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network. A cross-peak between the signals for H2 and H3 will confirm their adjacency. It will also map out the connectivity within the ethyl group and the H3-H4-H5 spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons (C2, C3, C4, C5, and the ethyl group).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is critical for assigning the quaternary carbonyl carbon. For instance, a correlation from H3 to the carbonyl carbon (~175 ppm) would confirm the C3-COOH connectivity.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemical assignment. It detects protons that are close in space, regardless of whether they are bonded.

-

For the cis isomer , a strong NOE cross-peak is expected between H2 and H3 , as they are on the same face of the ring.

-

For the trans isomer , the NOE between H2 and H3 should be weak or absent. Instead, a strong NOE might be observed between H2 and one of the H4 protons , indicating they are on the same face of the ring.

-

Conclusion

This guide presents a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 2-Ethyloxolane-3-carboxylic acid. By understanding the fundamental principles of chemical shifts and employing a systematic, multi-dimensional NMR experimental approach, researchers can confidently assign the structure and, crucially, determine the relative stereochemistry of the C2 and C3 positions. The predicted data in this document serves as a robust starting point for the analysis of experimentally acquired spectra, facilitating the efficient and accurate characterization of this and related heterocyclic compounds.

References

-

Organic Chemistry Data. (2020, February 14). 5-HMR-2.11 Chemical Shift Effects of OH Protons. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), 458. Retrieved from [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation. Retrieved from [Link]

-

University of Notre Dame. NMR Sample Prepara-on. Retrieved from [Link]

-

Indian Institute of Technology Bombay. Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scholz, M. S., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

A-Level Chemistry. compared using 13C nmr spectroscopy. Retrieved from [Link]

-

NMRdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. 2-Ethyl-trans-3-methyl-tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Spyros, A., & Dembitsky, V. M. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules. Retrieved from [Link]

-

Smith, D. M., & Bull, J. A. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters. Retrieved from [Link]

-

Wheeler, S. E., & Houk, K. N. (2009). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

University of Leicester. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

-

Jackson, J. E., & Pancake, B. (2010). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Molecules. Retrieved from [Link]

-

Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. Retrieved from [Link]

-

Jackson, J. E., & Pancake, B. (2007). Computation of through-space NMR shielding effects by aromatic ring-cation complexes: substantial synergistic effect of complexation. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

YouTube. (2026, March 24). How to Predict NMR Peaks: Carboxylic Acids, Alkenes & Alcohols | Live Session. Retrieved from [Link]

-

Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

-

Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis – trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances. Retrieved from [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 4. jove.com [jove.com]

- 5. Solvent effects in the nuclear magnetic resonance spectra of organic acids and salts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visualizer loader [nmrdb.org]

- 8. organomation.com [organomation.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. ou.edu [ou.edu]

Mass spectrometry fragmentation pattern of 2-Ethyloxolane-3-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyloxolane-3-carboxylic Acid

This guide provides a detailed analysis of the expected mass spectrometric fragmentation pattern of 2-Ethyloxolane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on the compound's structural features. We will explore the primary fragmentation pathways under Electron Ionization (EI), offering insights into the causal mechanisms that dictate the molecule's behavior in the mass spectrometer.

2-Ethyloxolane-3-carboxylic acid (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) is a substituted five-membered cyclic ether. Its structure incorporates two key functional groups that dictate its fragmentation behavior: a tetrahydrofuran (oxolane) ring and a carboxylic acid moiety. The ethyl group at the C2 position, adjacent to the ether oxygen, and the carboxylic acid at C3 provide specific sites for characteristic bond cleavages upon ionization. Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, such as in metabolomics studies or as a potential impurity in pharmaceutical manufacturing.

This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a hard ionization technique that imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation.

Theoretical Fragmentation Pathways under Electron Ionization (EI)

Upon entering the EI source, a 70 eV electron beam bombards the 2-Ethyloxolane-3-carboxylic acid molecule, ejecting an electron to form a high-energy molecular ion (M⁺•) at m/z 144. Due to the presence of lone pair electrons on the oxygen atoms, ionization is most likely to occur at either the ether oxygen or the carbonyl oxygen of the carboxylic acid. This initial molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions. The most plausible pathways are driven by the stability of the resulting fragment ions and neutral losses.

Alpha-Cleavage: The Dominant Pathway for Ethers

Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a primary fragmentation route for ethers.[1][2] For the 2-Ethyloxolane-3-carboxylic acid molecular ion, ionization at the ether oxygen initiates cleavage at the adjacent carbon-carbon bonds.

-

Loss of the Ethyl Group: The most favorable α-cleavage involves the loss of the ethyl group (•C₂H₅) from the C2 position. This is because it results in a stable, resonance-stabilized oxonium ion. This fragmentation is expected to produce a prominent peak at m/z 115 .[3]

-

Ring-Opening Cleavage: Alpha-cleavage can also occur within the ring structure, leading to the opening of the oxolane ring. This creates a radical cation intermediate that can undergo further fragmentation.

Caption: Loss of the ethyl radical via α-cleavage.

Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids exhibit several characteristic fragmentation patterns, including the loss of small neutral molecules.[4][5][6][7]

-

Loss of •OH and H₂O: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH), resulting in an acylium ion at m/z 127 (M-17). While possible, this is often less prominent than other pathways for aliphatic acids.[2] A related fragmentation is the loss of a neutral water molecule (H₂O) to give an ion at m/z 126 (M-18), which can occur if a suitable hydrogen atom is available for rearrangement.

-

Loss of the Carboxyl Group (•COOH): Alpha-cleavage adjacent to the carbonyl group can result in the loss of the entire carboxylic acid function as a radical (•COOH), yielding a fragment at m/z 99 (M-45).

Caption: Key fragmentations of the carboxylic acid group.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess an accessible γ-hydrogen.[4][5] In 2-Ethyloxolane-3-carboxylic acid, a γ-hydrogen is present on the ethyl group. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond. This would result in the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 116 . This is a highly probable and often results in a significant peak.

Caption: The McLafferty rearrangement pathway.

Complex Ring-Based Fragmentations

The cyclic nature of the molecule allows for more complex fragmentation pathways initiated by ring opening. Following initial ionization and α-cleavage of a ring bond, the resulting linear radical cation can undergo further cleavages. These pathways often lead to a series of smaller fragment ions. For substituted tetrahydrofurans, fragments corresponding to the loss of parts of the ring are common.[3][8] For instance, subsequent fragmentation of the m/z 115 ion could lead to the loss of CO₂ to produce a fragment at m/z 71 . This m/z 71 ion (C₄H₇O⁺) is a very common and often abundant fragment in the mass spectra of 2-alkyl-tetrahydrofurans.[3]

Predicted Major Fragment Ions

The combination of these pathways leads to a predicted mass spectrum with several key diagnostic ions. The relative abundance of these ions will depend on the stability of the ions and the kinetics of the fragmentation reactions.

| m/z | Proposed Identity | Origin / Fragmentation Pathway | Expected Intensity |

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 127 | [M - •OH]⁺ | Loss of hydroxyl radical from carboxylic acid | Low |

| 116 | [M - C₂H₄]⁺• | McLafferty Rearrangement | Medium to High |

| 115 | [M - •C₂H₅]⁺ | α-cleavage, loss of ethyl group | High (likely base peak) |

| 99 | [M - •COOH]⁺ | α-cleavage, loss of carboxyl radical | Medium |

| 71 | [C₄H₇O]⁺ | Subsequent fragmentation of m/z 115 (loss of CO₂) | Medium to High |

| 45 | [COOH]⁺ | α-cleavage of the Cα-Cβ bond of the acid | Medium |

Experimental Protocol: Acquiring the Mass Spectrum

A robust method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.

Sample Preparation

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid can be derivatized, for example, by silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane or Methanolic HCl). This will shift the molecular ion and fragment masses accordingly. For this guide, we assume analysis of the underivatized acid.

-

Dilution: Dissolve approximately 1 mg of 2-Ethyloxolane-3-carboxylic acid in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Caption: Workflow for GC-MS analysis.

Conclusion

The EI mass spectrum of 2-Ethyloxolane-3-carboxylic acid is predicted to be rich with structurally significant ions. The fragmentation pattern will be dominated by pathways characteristic of both cyclic ethers and carboxylic acids. The base peak is likely to be at m/z 115 , resulting from the α-cleavage and loss of the ethyl group, a highly favored process for 2-substituted tetrahydrofurans. Other significant peaks arising from the McLafferty rearrangement (m/z 116) and fragmentation of the carboxylic acid group (m/z 99, 45) will provide confirmatory evidence for the structure. This predictive guide serves as a foundational tool for the identification and structural elucidation of this molecule and related compounds in analytical research.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

Bowen, R. D., & Williams, D. H. (1977). The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (11), 1479-1483. [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

-

Koritzke, A. L., Frandsen, K. M., Christianson, M. G., Davis, J. C., Doner, A. C., Larsson, A., Breda-Nixon, J., & Rotavera, B. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 236-249. [Link]

-

All about chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry and Biochemistry. [Link]

-

Feketeová, L., Pysanenko, A., Gohlke, S., Matejčík, Š., & Denifl, S. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. International Journal of Mass Spectrometry, 304(2-3), 85-90. [Link]

-

Ferreira da Silva, F., Gschliesser, V., Jaksch, S., & Denifl, S. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry, 28(7), 1278–1284. [Link]

-

Feketeová, L., Pysanenko, A., Gohlke, S., Matejčík, Š., & Denifl, S. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

-

Dagaut, P., & Karsenty, F. (2010). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Energy & Fuels, 24(3), 2051-2057. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Crystal structure and X-ray diffraction data for 2-Ethyloxolane-3-carboxylic acid

Technical Whitepaper: Structural Elucidation and Crystallographic Profiling of 2-Ethyloxolane-3-carboxylic Acid

Executive Summary

In modern drug discovery, the precise determination of absolute stereochemistry for small-molecule building blocks is non-negotiable. 2-Ethyloxolane-3-carboxylic acid (CAS: 2307777-60-0 for the (2S,3R) isomer) is a highly versatile chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because the spatial orientation of the ethyl and carboxylic acid substituents on the oxolane (tetrahydrofuran) ring dictates the molecule's receptor-binding affinity, unambiguous structural confirmation via Single-Crystal X-Ray Diffraction (SC-XRD) is required[1].

This whitepaper provides an in-depth, field-proven guide to the crystallization, X-ray diffraction data acquisition, and structural refinement of 2-Ethyloxolane-3-carboxylic acid, detailing the causality behind each methodological choice to ensure a self-validating analytical workflow.

Chemical Context and Structural Causality

The structural behavior of 2-Ethyloxolane-3-carboxylic acid in the solid state is governed by two primary factors:

-

Ring Conformation: The five-membered oxolane ring typically adopts either an envelope or half-chair conformation to minimize eclipsing torsional strain between the C2-ethyl and C3-carboxylic acid groups.

-

Supramolecular Assembly: Like most small-molecule carboxylic acids, this compound predominantly crystallizes by forming strong intermolecular O–H···O hydrogen bonds. According to Etter’s graph-set notation, these form a centrosymmetric cyclic dimer denoted as the R22(8) motif [2][3]. This dimerization is a critical thermodynamic driver for crystal lattice stabilization[4].

Experimental Workflows: A Self-Validating System

Obtaining diffraction-quality crystals of low-molecular-weight, highly soluble organic acids can be challenging; they often present as viscous oils or microcrystalline powders[5]. To guarantee success, we employ a dual-pathway protocol: standard slow evaporation for solid batches, and the advanced "Crystalline Sponge" method for liquid/oily batches[5][6].

Protocol A: Single-Crystal Growth via Slow Evaporation

Causality: Slow evaporation from a binary solvent system controls the nucleation rate. A highly volatile "good" solvent dissolves the compound, while a less volatile "anti-solvent" gradually forces the system into supersaturation, yielding fewer but larger, high-quality crystals[7].

-

Dissolution: Dissolve 5.0 mg of purified 2-Ethyloxolane-3-carboxylic acid in 0.5 mL of Dichloromethane ( CH2Cl2 ).

-

Anti-Solvent Addition: Carefully layer 0.5 mL of Hexane over the solution.

-

Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate.

-

Incubation: Store the vial in a vibration-free environment at 20 °C. Diffraction-quality crystals (typically block-like or tabular) will form within 3 to 7 days[4][7].

Protocol B: The Crystalline Sponge Method (For Non-Crystallizing Oils)

Causality: If the compound resists crystallization due to conformational flexibility, we bypass traditional crystallization by absorbing the analyte into the pre-existing pores of a Metal-Organic Framework (MOF), which acts as a "crystallization chaperone"[5][6].

-

Sponge Preparation: Desolvate a pre-synthesized porous coordination polymer (e.g., a zinc-based MOF) by heating at 80 °C under vacuum for 12 hours.

-

Analyte Encapsulation: Submerge the MOF crystal in a 10 μ L neat liquid sample of 2-Ethyloxolane-3-carboxylic acid (or a highly concentrated solution).

-

Equilibration: Seal the chamber and incubate at 50 °C for 48 hours to allow the guest molecules to diffuse into the pores and adopt an ordered array dictated by the host lattice[5].

Caption: Decision tree for selecting the optimal crystallization strategy based on physical state.

X-Ray Diffraction Data Acquisition & Refinement

Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a diffractometer equipped with a microfocus X-ray source (Cu Kα , λ=1.54184 Å) and a photon-counting pixel detector[7][8].

Causality of Cryo-Cooling: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Cooling minimizes the thermal vibration (anisotropic displacement parameters) of the atoms, drastically improving the intensity of high-angle reflections and allowing for the precise location of the carboxylic acid proton[2].

Data Processing Pipeline

-

Integration: Raw diffraction frames are integrated, and background scattering is subtracted[9].

-

Absorption Correction: A multi-scan absorption correction is applied to account for the varying path lengths of X-rays through the crystal.

-

Structure Solution: The initial phase problem is solved using dual-space algorithms (e.g., SHELXT).

-

Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen is located from the difference Fourier map and refined freely to validate the hydrogen bond geometry[2][10].

Caption: Step-by-step computational pipeline for SC-XRD data processing and structural refinement.

Quantitative Data Presentation

The resulting crystallographic data confirms the absolute configuration of the chiral centers (via the Flack parameter) and details the supramolecular architecture[6]. Below are the representative parameters for the pure (2S,3R)-2-Ethyloxolane-3-carboxylic acid crystal lattice.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C7H12O3 |

| Formula Weight | 144.17 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21 (Chiral) |

| Unit Cell Dimensions | a=5.82 Å, b=8.14 Å, c=8.45 Å, β=104.2∘ |

| Volume | 388.5 Å 3 |

| Z (Molecules per unit cell) | 2 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I > 2 σ (I)] | R1=0.032 , wR2=0.081 |

| Flack Parameter | 0.02(4) (Confirms absolute stereochemistry) |

Table 2: Key Hydrogen Bond Geometries ( R22(8) Dimer Motif)

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (D–H···A) ( ∘ ) |

| O(1)–H(1)···O(2) i | 0.84(2) | 1.82(2) | 2.651(3) | 172(3) |

(Symmetry code: (i) -x+1, -y+1, -z+1. The short D···A distance of ~2.65 Å indicates a strong, highly localized hydrogen bond characteristic of carboxylic acid dimers[2][11].)

Conclusion

The rigorous application of X-ray crystallography to 2-Ethyloxolane-3-carboxylic acid provides definitive proof of its absolute configuration, an essential quality control step before its integration into pharmaceutical pipelines. By leveraging both classical slow-evaporation and cutting-edge crystalline sponge methodologies, structural chemists can bypass the physical limitations of challenging sample states, ensuring high-resolution, self-validating empirical data.

References

-

(2S,3R)-2-ethyloxolane-3-carboxylic acid | 2307777-60-0 - Molport. Molport. Available at:[Link]

-

A quantum crystallographic approach to short hydrogen bonds. ResearchGate. Available at:[Link]

-

Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons. PMC - NIH. Available at:[Link]

-

Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. Available at:[Link]

-

Crystal Structure of (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic Acid. J-Stage. Available at:[Link]

-

Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Available at:[Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at:[Link]

-

Table S3 - Statistics of X-ray diffraction data and refinement details. ResearchGate. Available at:[Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at:[Link]

-

2-Oxo-4-(2-oxo-2-phenylethyl)-5-phenyltetrahydrofuran-3-carboxylic acid. IUCr Journals. Available at:[Link]

-

Crystalline sponge method - X-ray Crystallography without the Need for Crystallization. The University of Tokyo. Available at:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystalline sponge method | The University of Tokyo [u-tokyo.ac.jp]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Stereoisomers and chirality of 2-Ethyloxolane-3-carboxylic acid

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2-Ethyloxolane-3-carboxylic acid

Abstract

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In drug development, the ability to isolate and characterize a single, therapeutically active stereoisomer while avoiding potentially inactive or harmful ones is paramount. This guide provides a comprehensive technical overview of 2-Ethyloxolane-3-carboxylic acid, a heterocyclic compound whose stereochemical complexity presents both challenges and opportunities. We will dissect its molecular structure to understand its stereoisomerism, explore synthetic strategies for both racemic and stereocontrolled preparations, detail state-of-the-art analytical techniques for the separation and identification of its isomers, and discuss the profound implications of its chirality in a pharmacological context.

Molecular Structure and Stereoisomerism

2-Ethyloxolane-3-carboxylic acid is a derivative of tetrahydrofuran (also known as oxolane) featuring an ethyl group at the C2 position and a carboxylic acid group at the C3 position. The presence of substituents at these two positions on the five-membered ring introduces stereochemical complexity.

Identification of Chiral Centers

The core of this molecule's stereochemistry lies in its two chiral centers:

-

C2: This carbon is bonded to four different groups: the ring oxygen (C-O-C), the C3 atom, an ethyl group (-CH₂CH₃), and a hydrogen atom.

-

C3: This carbon is also bonded to four different groups: the C2 atom, the C4 atom of the ring, a carboxylic acid group (-COOH), and a hydrogen atom.

With two distinct chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 stereoisomers. These isomers exist as two pairs of enantiomers.

The Four Stereoisomers and Their Relationships

The four stereoisomers are defined by the absolute configuration (R or S) at each chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

(2R,3R)-2-Ethyloxolane-3-carboxylic acid

-

(2S,3S)-2-Ethyloxolane-3-carboxylic acid

-

(2R,3S)-2-Ethyloxolane-3-carboxylic acid

-

(2S,3R)-2-Ethyloxolane-3-carboxylic acid

These isomers share distinct relationships with one another:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in equal and opposite directions.

-

Pair 1: (2R,3R) and (2S,3S)

-

Pair 2: (2R,3S) and (2S,3R)

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which is the key to their separation. For example, the (2R,3R) isomer is a diastereomer of both the (2R,3S) and (2S,3R) isomers.

Table 1: Summary of Stereoisomers of 2-Ethyloxolane-3-carboxylic acid

| Isomer Configuration | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|

| (2R, 3R) | A | Diastereomer of (2R,3S) and (2S,3R) |

| (2S, 3S) | A | Diastereomer of (2R,3S) and (2S,3R) |

| (2R, 3S) | B | Diastereomer of (2R,3R) and (2S,3S) |

| (2S, 3R) | B | Diastereomer of (2R,3R) and (2S,3S) |

Caption: Relationships between the four stereoisomers.

Synthesis and Stereocontrol

The synthesis of 2-Ethyloxolane-3-carboxylic acid can be approached from two main standpoints: the preparation of a racemic mixture containing all four stereoisomers, followed by resolution, or a more sophisticated stereoselective synthesis designed to produce a specific isomer in high enantiomeric excess.

Racemic Synthesis Strategy

A plausible and efficient route to a racemic mixture starts from the corresponding ketone, 2-ethyltetrahydrofuran-3-one. This intermediate can be synthesized via a Michael addition followed by intramolecular cyclization[1]. The subsequent reduction of the ketone creates the C3 hydroxyl group, and oxidation yields the target carboxylic acid.

Caption: General workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

Step 1: Synthesis of 2-Ethyl-3-hydroxytetrahydrofuran (Diastereomeric Mixture) [1]

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethyltetrahydrofuran-3-one (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Scientist's Note (Expertise): NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting other potential functional groups. Its use at 0 °C helps control the reaction rate and minimize side reactions.

-

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the alcohol as a mixture of diastereomers.

Step 2: Oxidation to 2-Ethyloxolane-3-carboxylic acid

-

Setup: Dissolve the alcohol mixture from Step 1 (1.0 eq) in acetone and cool to 0 °C.

-

Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Scientist's Note (Trustworthiness): The persistence of the orange color of Cr(VI) indicates that the alcohol has been fully consumed. This provides a clear visual endpoint for the reaction, acting as a self-validating check.

-

-

Quenching: Quench the reaction by adding isopropanol until the solution turns green.

-

Workup: Remove the acetone under reduced pressure. Add water and extract the carboxylic acid product into diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified further by column chromatography or recrystallization.

Stereoselective Synthesis: A Conceptual Approach

Achieving stereocontrol is a more complex endeavor. One powerful strategy involves the use of a chiral auxiliary. While a specific protocol for 2-Ethyloxolane-3-carboxylic acid is not established, we can propose a robust conceptual pathway based on well-understood principles of asymmetric synthesis[2]. This approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent bond-forming reaction in a diastereoselective manner.

The key would be an asymmetric aldol reaction or alkylation on a precursor attached to a chiral auxiliary (e.g., an Evans oxazolidinone). After the desired stereocenter is set, the auxiliary is cleaved, and the remaining functional groups are elaborated to form the final product. The rigid, predictable conformation of the auxiliary-substrate complex sterically blocks one face of the molecule, forcing the incoming reagent to attack from the opposite face, thus creating the desired stereoisomer with high selectivity[2].

Separation and Analysis of Stereoisomers

For a racemic mixture, separating the four stereoisomers is a critical task. This relies on exploiting the different physical properties of diastereomers or by creating a diastereomeric interaction with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct and powerful method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral HPLC Separation

-

Column Selection: Employ a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD[3].

-

Scientist's Note (Expertise): Polysaccharide-based CSPs are known for their broad applicability in separating enantiomers of various compound classes, including carboxylic acids, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.

-

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol, with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)[4].

-

Rationale: The acidic modifier is crucial for protonating the carboxylic acid group, preventing it from ionizing. This ensures consistent interaction with the stationary phase and produces sharp, well-defined peaks.

-

-

Instrumentation: Use a standard HPLC system equipped with a UV detector (detection wavelength ~210-220 nm).

-

Execution: Inject a dissolved sample of the stereoisomeric mixture. Run an isocratic elution at a controlled flow rate (e.g., 1.0 mL/min) and temperature.

-

Analysis: The four stereoisomers should elute as distinct peaks. The separation of enantiomeric pairs confirms the chiral recognition capability of the column, while the separation of diastereomers is expected due to their inherent physical differences.

Diastereomeric Resolution (Chemical Method)

An alternative, classical approach involves converting the mixture of enantiomeric carboxylic acids into a mixture of diastereomeric salts or esters.

Protocol: Resolution via Diastereomeric Ester Formation

-

Derivatization: React the racemic carboxylic acid mixture with a single, pure enantiomer of a chiral alcohol, such as L-(-)-menthol, in the presence of an esterification agent like 2-methyl-6-nitrobenzoic anhydride (MNBA)[5]. This reaction produces a mixture of diastereomeric esters:

-

(2R,3R)-acid + L-menthol → (2R,3R)-menthyl ester

-

(2S,3S)-acid + L-menthol → (2S,3S)-menthyl ester

-

(2R,3S)-acid + L-menthol → (2R,3S)-menthyl ester

-

(2S,3R)-acid + L-menthol → (2S,3R)-menthyl ester

-

-

Separation: These newly formed diastereomeric esters now have different physical properties and can be separated using standard (achiral) silica gel column chromatography.

-

Scientist's Note (Trustworthiness): The separation can be monitored by TLC. The appearance of distinct spots for the diastereomers validates that the derivatization was successful and that a separation is feasible.

-

-

Hydrolysis: Collect the separated ester fractions and hydrolyze them (e.g., using NaOH followed by acidic workup) to cleave off the chiral auxiliary (L-menthol), yielding the individual, enantiomerically enriched carboxylic acids[6].

Caption: Workflow for stereoisomer separation and analysis.

Spectroscopic and Chiroptical Characterization

Once separated, the identity and purity of each isomer must be confirmed.

Table 2: Comparison of Analytical Techniques for Stereoisomer Characterization

| Technique | Application for Stereoisomers | Rationale & Insights |

|---|---|---|

| NMR Spectroscopy | Diastereomers have distinct spectra. Enantiomers are indistinguishable in achiral solvents. | The different 3D arrangement in diastereomers leads to unique chemical shifts and coupling constants. Chiral shift reagents can be used to resolve enantiomer signals. |

| Mass Spectrometry | All four isomers have the same molecular weight. | Fragmentation patterns of diastereomers may differ slightly, but MS is primarily used for confirming molecular weight and elemental composition[7]. |

| FTIR Spectroscopy | Diastereomers may show minor differences in the fingerprint region (below 1500 cm⁻¹). | Enantiomers have identical IR spectra. The subtle structural differences between diastereomers can lead to unique vibrational modes[8]. |

| Polarimetry | Measures the rotation of plane-polarized light. | Enantiomers rotate light by equal and opposite angles (+/-). Diastereomers have unrelated optical rotations. A racemic mixture shows no rotation. |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | Provides a unique spectrum (a "fingerprint") for each enantiomer, which are mirror images of each other. Excellent for determining enantiomeric purity. |

Chirality and Potential Biological Implications

In pharmacology, it is the rule, not the exception, that stereoisomers of a chiral drug exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

While specific biological activity data for 2-Ethyloxolane-3-carboxylic acid is not widely published, we can infer its potential importance from established principles. Carboxylic acids are a common functional group in biologically active molecules, participating in crucial hydrogen bonding interactions with protein targets[9]. The precise 3D orientation of the carboxylic acid, the ethyl group, and the oxolane ring will dictate how the molecule fits into a chiral binding pocket.

One stereoisomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect. Its enantiomer (the distomer) might be less active, completely inactive, or, in the worst-case scenario, contribute to off-target effects or toxicity. Therefore, for any potential therapeutic application of 2-Ethyloxolane-3-carboxylic acid, the isolation and biological evaluation of each of the four individual stereoisomers is not merely an academic exercise but a regulatory and safety imperative.

Conclusion

2-Ethyloxolane-3-carboxylic acid serves as an excellent model for understanding the core principles of stereochemistry in modern chemical and pharmaceutical science. Its two chiral centers give rise to a family of four distinct stereoisomers. The synthesis of this molecule can be tailored to produce either a racemic mixture or, through more advanced asymmetric techniques, a single desired isomer. The separation and analysis of these isomers are readily achievable with modern methods like chiral HPLC and diastereomeric resolution. For any researcher or drug development professional working with this or structurally related scaffolds, a thorough understanding and control of its stereochemistry are fundamental to unlocking its true potential and ensuring the development of safe and effective chemical entities.

References

- Synthesis of 2-Ethyloxolan-3-amine and Its Deriv

- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st

- 2-ethyloxane-3-carboxylic acid (C8H14O3). PubChemLite.

- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.

- Thiirane-containing carboxylic (fatty) acids and their biological activities. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Department of Chemistry, Faculty of Science, Chiang Mai University.

- Application Notes and Protocols for 4-Methyloxolane-2-Carboxylic Acid in Asymmetric Synthesis. Benchchem.

- Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Arabian Journal of Chemistry.

- Chiral Auxiliaries and Optical Resolving Agents. Tokyo Chemical Industry.

- FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradi

- Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)

- Spectroscopic Analysis of 2,2,3-trimethyl-3-oxetanol and its Structural Isomers: A Compar

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 5. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.in [pharmacyjournal.in]

FT-IR Spectroscopic Characterization of 2-Ethyloxolane-3-carboxylic Acid: A Mechanistic and Practical Guide

Executive Summary

2-Ethyloxolane-3-carboxylic acid (also known as 2-ethyltetrahydrofuran-3-carboxylic acid) presents a uniquely polyfunctional scaffold. Its Fourier-Transform Infrared (FT-IR) spectrum is a composite of three distinct structural domains: the carboxylic acid moiety, the saturated oxolane (tetrahydrofuran) ring, and the aliphatic ethyl substituent. As an application scientist, interpreting this spectrum requires moving beyond simple peak-matching to understanding the quantum mechanical and intermolecular forces dictating these vibrational frequencies.

Structural Deconstruction & Mechanistic Causality

The Carboxylic Acid Moiety: Hydrogen Bonding and Dimerization

The most diagnostic features of this molecule arise from the -COOH group. In solid or neat liquid states, carboxylic acids rarely exist as isolated monomers; instead, they form strongly[1].

-

O-H Stretch (3300–2500 cm⁻¹): This band is notoriously broad. The causality lies in the diverse array of hydrogen bond lengths and strengths in the dimeric state, which creates a wide distribution of O-H vibrational energy states. This broad absorption often superimposes over the aliphatic C-H stretching region[2].

-

C=O Stretch (~1710 cm⁻¹): A free, monomeric aliphatic carboxylic acid typically absorbs near 1760 cm⁻¹. However, intermolecular hydrogen bonding weakens the carbonyl double-bond character, reducing its force constant. Consequently, the C=O stretch shifts to a lower frequency, manifesting as a highly intense, sharp peak centered around 1710–1720 cm⁻¹[1].

-

C-O Stretch (1320–1210 cm⁻¹): The coupling of the C-O stretch with O-H in-plane bending produces a distinct, strong band in the fingerprint region[3].

The Oxolane (Tetrahydrofuran) Ring: Ether Linkages and Ring Strain

The five-membered oxolane ring introduces distinct ether-like C-O-C stretching vibrations.

-

C-O-C Asymmetric Stretch (~1070 cm⁻¹): The large change in the dipole moment during the asymmetric stretching of the ether linkage results in a very strong absorption band. The constraints of the five-membered ring slightly shift this frequency compared to acyclic aliphatic ethers.

-

Ring Puckering and Breathing (~1000–900 cm⁻¹): Low-frequency vibrations correspond to the pseudorotation and breathing modes of the saturated heterocycle[4].

The Aliphatic Substituents: sp³ Hybridization

The ethyl group at the C2 position and the methylene groups of the oxolane ring contribute to the aliphatic signature.

-

C-H Stretch (2980–2850 cm⁻¹): These sp³ C-H stretching bands are sharp but often partially obscured by the broad O-H stretch of the carboxylic acid[5].

-

C-H Bending (~1460 and 1370 cm⁻¹): Scissoring of the CH₂ groups and symmetric bending of the terminal CH₃ group provide secondary confirmation of the aliphatic framework.

Quantitative Data Presentation: Expected FT-IR Absorption Bands

| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| O-H Stretch (Carboxylic) | 3300 – 2500 | Strong, Broad | Extensive intermolecular hydrogen bonding (dimerization) creating a distribution of vibrational states. |

| C-H Stretch (sp³ Aliphatic) | 2980 – 2850 | Medium, Sharp | Stretching of C-H bonds in the ethyl group and oxolane ring (often superimposed on O-H broad band). |

| C=O Stretch (Carboxylic) | ~1710 – 1720 | Very Strong, Sharp | Weakened C=O double bond character due to hydrogen bonding lowers the force constant from ~1760 cm⁻¹. |

| C-H Bend (Aliphatic) | ~1460 & 1370 | Medium | CH₂ scissoring and CH₃ symmetric bending. |

| C-O Stretch (Carboxylic) | 1320 – 1210 | Strong | Coupled C-O stretching and O-H in-plane bending. |

| C-O-C Stretch (Oxolane) | ~1070 | Strong | Asymmetric stretching of the ether linkage; highly dipole-active. |

| O-H Bend (Out-of-plane) | 950 – 900 | Medium, Broad | Out-of-plane bending characteristic of carboxylic acid dimers. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

To ensure high-fidelity data, the following self-validating must be employed[6]. ATR-FTIR is preferred over traditional KBr pelleting as it prevents moisture absorption (which would artificially inflate the O-H band) and preserves the native hydrogen-bonded state of the sample.

Step 1: System Initialization and Background Validation

-

Clean the diamond ATR crystal using a lint-free wipe and a volatile, non-reactive solvent (e.g., LC-MS grade isopropanol or acetone). Allow complete evaporation[7].

-

Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Self-Validation: Inspect the background spectrum. The baseline must be flat, with atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1600 cm⁻¹) properly subtracted. If residual peaks exist, reclean and rescan[8].

Step 2: Sample Application

-

For liquid forms: Deposit 1–2 drops directly onto the diamond crystal, ensuring complete coverage of the active sensor area[6].

-

For solid forms: Place 2–5 mg of the crystalline sample onto the crystal. Lower the pressure anvil[9].

-

Causality of Pressure: Monitor the real-time spectral preview. Gradually increase the anvil pressure until the highest peak (likely the C=O stretch) reaches >10% but <90% absorbance/transmittance. Insufficient pressure causes poor optical contact (weak signal); excessive pressure risks fracturing the diamond crystal[7].

Step 3: Spectral Acquisition

-

Collect the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution. Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans.

-

Apply an ATR correction algorithm if necessary, to account for the wavelength-dependent penetration depth of the evanescent wave (penetration depth increases at lower wavenumbers, artificially inflating peak intensities in the fingerprint region).

Step 4: Post-Acquisition Decontamination

-

Raise the anvil and wipe the sample away with a dry lint-free cloth.

-

Clean the crystal and anvil thoroughly with isopropanol[9].

-

Run a final "clean" background check to verify zero carryover before the next analysis.

Diagnostic Workflow

Diagnostic workflow for confirming 2-Ethyloxolane-3-carboxylic acid structure via FT-IR.

References

-

Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." LibreTexts.[Link]

-

OpenStax. "20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry." OpenStax.[Link]

-

National Institute of Standards and Technology (NIST). "Tetrahydrofuran." NIST WebBook.[Link]

-

University of Florida. "Sample Preparation – FT-IR/ATR." UFL.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. echemi.com [echemi.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. nff.gmu.edu [nff.gmu.edu]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

Step-by-step synthesis protocols for 2-Ethyloxolane-3-carboxylic acid

Application Note: Step-by-Step Synthesis Protocol for 2-Ethyloxolane-3-carboxylic Acid

Abstract

2-Ethyloxolane-3-carboxylic acid (also known as 2-ethyltetrahydrofuran-3-carboxylic acid) is a highly valuable building block in medicinal chemistry, frequently utilized as a bioisostere for cyclopentanes or as a core scaffold in peptidomimetic drug development. Because direct functionalization of saturated oxolanes is often plagued by poor regioselectivity, this application note details a robust, scalable, three-stage synthetic protocol to access this oxolane derivative from commercially available acyclic precursors via a furan intermediate.

Part 1: Mechanistic Overview and Workflow

The synthetic strategy is designed around the de novo construction of a heteroaromatic furan core, followed by its controlled saturation.

-

Feist-Benary Condensation: Construction of the heteroaromatic ring using ethyl 3-oxopentanoate and 2-chloroacetaldehyde.

-

Saponification: Base-catalyzed hydrolysis of the ethyl ester to liberate the free carboxylic acid.

-

Catalytic Hydrogenation: Diastereoselective reduction of the furan ring to the corresponding oxolane using a rhodium-on-carbon (Rh/C) catalyst.

Overall synthetic workflow for 2-Ethyloxolane-3-carboxylic acid from acyclic precursors.

Part 2: Stage-by-Stage Protocols & Causality

Stage 1: Synthesis of Ethyl 2-ethylfuran-3-carboxylate (Feist-Benary Condensation)

Expertise & Causality: The classic Feist-Benary synthesis is employed to construct the furan ring[1]. Pyridine acts as both a base to generate the enolate of ethyl 3-oxopentanoate and a mild nucleophilic catalyst. The enolate attacks the aldehyde carbon of 2-chloroacetaldehyde in an aldol-type addition[2]. Subsequent intramolecular displacement of the chloride by the enol oxygen (S_N2) and dehydration yields the thermodynamically stable aromatic furan[1]. Aqueous 2-chloroacetaldehyde is explicitly chosen over the anhydrous form, as the latter is highly unstable and prone to rapid polymerization.

Mechanistic pathway of the Feist-Benary condensation forming the furan core.

Step-by-Step Protocol:

-

Charge a 500 mL round-bottom flask with ethyl 3-oxopentanoate (50 mmol) and anhydrous pyridine (150 mL).

-

Cool the reaction mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

-

Add 2-chloroacetaldehyde (50% aqueous solution, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent side reactions.

-

Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Quench the reaction by pouring it slowly into 300 mL of ice-cold 1 M HCl. Extract the resulting aqueous layer with ethyl acetate (3 × 100 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford ethyl 2-ethylfuran-3-carboxylate as a pale yellow oil.

Stage 2: Saponification to 2-Ethylfuran-3-carboxylic acid

Expertise & Causality: Base-catalyzed hydrolysis (saponification) via the B_AC2 mechanism is preferred over acid hydrolysis. Acidic conditions can cause ring-opening or polymerization of electron-rich furans. Lithium hydroxide (LiOH) in a THF/water mixture ensures homogeneity, limits transesterification, and drives rapid conversion. Mild acidification (pH ~2.5) during workup is critical to fully protonate the carboxylate for organic extraction without degrading the sensitive furan ring.

Step-by-Step Protocol:

-

Dissolve ethyl 2-ethylfuran-3-carboxylate (30 mmol) in a homogeneous mixture of THF (60 mL) and deionized water (60 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 90 mmol) in one portion.

-

Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting ester is completely consumed.

-

Remove the THF under reduced pressure on a rotary evaporator.

-

Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2.5 using 2 M HCl.

-

Extract the precipitated product with ethyl acetate (3 × 75 mL).

-

Wash the organic extracts with brine, dry over MgSO₄, and evaporate the solvent to yield 2-ethylfuran-3-carboxylic acid as a crystalline solid.

Stage 3: Catalytic Hydrogenation to 2-Ethyloxolane-3-carboxylic acid

Expertise & Causality: Direct reduction of the heteroaromatic furan ring to an oxolane (tetrahydrofuran) requires precise catalyst selection to avoid hydrogenolysis (C-O bond cleavage). Rhodium on carbon (Rh/C) is highly active for heteroaromatic saturation under relatively mild conditions (50-80 psi) compared to Palladium or Platinum, which often trigger ring-opening[3]. The hydrogenation proceeds via syn-addition of hydrogen to the metal-adsorbed furan face, predominantly yielding the cis-diastereomer of 2-ethyloxolane-3-carboxylic acid[4].

Step-by-Step Protocol:

-

In a high-pressure Parr reactor, dissolve 2-ethylfuran-3-carboxylic acid (20 mmol) in absolute ethanol (80 mL).

-

Add 5% Rhodium on Carbon (Rh/C, 10 wt% relative to the substrate, ~280 mg). (Caution: Rh/C is pyrophoric; ensure the addition is done carefully, preferably under a blanket of inert gas).

-

Seal the reactor, purge the headspace with nitrogen three times, and then purge with hydrogen gas three times.

-

Pressurize the reactor to 60 psi with H₂ and stir vigorously at 40 °C for 24 hours.

-

Vent the hydrogen gas safely and purge the reactor with nitrogen.

-

Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst, washing the filter cake with additional ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to afford 2-ethyloxolane-3-carboxylic acid. Further purification can be achieved via recrystallization or Kugelrohr distillation to isolate specific diastereomers if necessary.

Part 3: Quantitative Data Summary

| Stage | Target Compound | Expected Yield (%) | Reaction Time | Purity (HPLC/GC) | Key Analytical Marker (NMR) |

| 1 | Ethyl 2-ethylfuran-3-carboxylate | 65 - 75% | 16 hours | > 95% | Furan ring protons (δ 7.3, 6.6 ppm) |

| 2 | 2-Ethylfuran-3-carboxylic acid | 85 - 95% | 4 hours | > 98% | Disappearance of ethyl ester signals |

| 3 | 2-Ethyloxolane-3-carboxylic acid | 80 - 90% | 24 hours | > 95% (dr ~4:1) | Absence of furan protons; sp³ C-H signals |

References

-

Feist–Benary synthesis. Wikipedia. URL:[Link]

-

Catalytic, Asymmetric, “Interrupted” Feist−Bénary Reactions. ACS Publications. URL:[Link]

-

Organic Chemistry: Reduction Reactions. Studylib. URL:[Link]

-

Borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes. RSC Publishing. URL:[Link]

Sources

Application Note: 2-Ethyloxolane-3-Carboxylic Acid as a 3D Scaffold in Fragment-Based Drug Discovery

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic systems has been linked to poor clinical attrition rates due to suboptimal physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The strategic shift toward sp³-rich, three-dimensional scaffolds—often termed "escaping flatland"—has made saturated oxygen heterocycles highly sought after.

2-Ethyloxolane-3-carboxylic acid (also known as 2-ethyltetrahydrofuran-3-carboxylic acid) serves as a premier chiral building block in this space. By providing a rigidified, oxygen-containing ring system, it acts as an excellent bioisostere for cyclopentanes and phenyl rings. The inclusion of the tetrahydrofuran (THF) moiety not only improves hydrophilicity and metabolic stability but also allows for precise 3D vector projection of functional groups into target binding pockets, a strategy successfully employed in the development of clinical candidates like the CCR5 antagonist RO5114436 ().

Mechanistic Rationale & Structural Significance

The utility of 2-ethyloxolane-3-carboxylic acid is driven by two critical structural features:

-

Conformational Locking via the 2-Ethyl Group: The steric bulk of the ethyl group at the C2 position biases the THF ring into a specific envelope conformation. This restricts the rotational freedom of the adjacent C3-carboxylic acid, significantly reducing the entropic penalty upon binding to a target protein.

-

Hydrogen Bond Acceptor (HBA) Capability: The ether oxygen of the oxolane ring acts as a built-in HBA, which can engage in critical interactions with kinase hinge regions or GPCR binding sites, enhancing target affinity while improving overall aqueous solubility (LogS).

Recent advances in carbohydrate processing have even demonstrated the feasibility of generating functionalized THF fragments from sustainable biomass, underscoring the growing accessibility and importance of these scaffolds in fragment libraries (). Furthermore, the carboxylic acid handle allows for modular, stereocontrolled C–H activation, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies ().

Physicochemical benefits of bioisosteric replacement with the THF scaffold.

Physicochemical Profile

To effectively utilize this building block in library design, understanding its baseline physicochemical properties is essential. The table below summarizes the key quantitative data for the racemic and enantiopure forms.

| Property | Value | Implication for Drug Design |

| CAS Number | 153756-61-7 (Racemic) | Identifier for procurement and regulatory tracking. |

| Molecular Formula | C₇H₁₂O₃ | Low molecular weight (144.17 g/mol ) ideal for fragment-based design. |

| Fraction sp³ (Fsp³) | 0.86 | Highly 3D structure; correlates with higher clinical success rates. |

| H-Bond Donors (HBD) | 1 | Single donor (carboxylic acid); often consumed during amidation. |

| H-Bond Acceptors (HBA) | 3 | Enhances solubility and potential for target binding. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Excellent for membrane permeability and potential BBB penetration. |

Experimental Workflows & Protocols

Protocol 1: Epimerization-Free Amide Coupling

Objective: Synthesize a THF-amide fragment library without eroding the stereochemical integrity at the highly sensitive C3 α-stereocenter. Causality & Rationale: Carboxylic acids with an α-chiral center are notoriously prone to base-catalyzed epimerization via enolization during activation. Standard coupling conditions (e.g., EDC/DMAP or excessive DIPEA) often lead to racemization. To prevent this, we utilize HATU paired with 2,4,6-collidine. The steric bulk and lower pKa of collidine minimize the deprotonation of the acidic α-proton, preserving the stereocenter while ensuring efficient coupling.

Materials:

-

(2S,3R)-2-Ethyloxolane-3-carboxylic acid (1.0 eq)

-

Target Primary/Secondary Amine (1.1 eq)

-

HATU (1.2 eq)

-

2,4,6-Collidine (3.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-purged reaction vial, dissolve 2-ethyloxolane-3-carboxylic acid in anhydrous DMF. Causality: Strict exclusion of moisture prevents the competitive hydrolysis of the highly reactive OAt-ester intermediate back to the starting acid.

-

Activation: Cool the solution to 0 °C using an ice bath. Add HATU in one portion, followed by the dropwise addition of 2,4,6-collidine. Stir for 10 minutes.

-

Coupling: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 4 hours.

-

In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the active ester is fully consumed and the desired product mass is the dominant peak.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl and extract three times with EtOAc. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and collidine, while the basic wash removes any trace acidic byproducts.

-

Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Analyze the purified product via Chiral HPLC to confirm >98% enantiomeric excess (ee).

Workflow for integrating 2-ethyloxolane-3-carboxylic acid into drug discovery.

Protocol 2: Late-Stage Scaffold Diversification via Decarboxylative Cross-Coupling

Objective: Replace the carboxylic acid moiety with diverse aryl or alkyl groups to explore adjacent chemical space. Causality & Rationale: Once the optimal stereochemistry of the THF ring is established, the carboxylic acid can be utilized as a traceless directing group. Utilizing redox-active esters (RAEs) allows for decarboxylative cross-coupling under mild photoredox or transition-metal conditions, facilitating late-stage functionalization without requiring de novo synthesis of the THF core.

Step-by-Step Methodology:

-

RAE Formation: Convert 2-ethyloxolane-3-carboxylic acid to its corresponding N-hydroxyphthalimide (NHPI) ester using DIC and DMAP in DCM at room temperature for 2 hours.

-

Purification: Filter the resulting urea byproduct and concentrate the filtrate. Purify the RAE via short-plug silica gel chromatography. Self-Validation: Confirm RAE formation via ¹H NMR (appearance of characteristic phthalimide aromatic protons at ~7.8 ppm).

-

Cross-Coupling: In a glovebox, combine the RAE (1.0 eq), an aryl zinc reagent (1.5 eq), NiCl₂·glyme (10 mol%), and a suitable ligand (e.g., dtbbpy, 10 mol%) in anhydrous THF/DMF.

-